methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a tetrafluorophenoxy group
Properties
Molecular Formula |
C19H15F4N3O4S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H15F4N3O4S/c1-8-9(2)31-18(13(8)19(28)29-3)24-17(27)12-4-5-26(25-12)7-30-16-14(22)10(20)6-11(21)15(16)23/h4-6H,7H2,1-3H3,(H,24,27) |
InChI Key |
DEZYRKULBVNYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions The process begins with the preparation of the pyrazole intermediate, which is then coupled with the thiophene derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring.
Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving pyrazole and thiophene derivatives.
Industry: The compound can be used in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazole ring may bind to enzyme active sites, inhibiting their activity, while the tetrafluorophenoxy group can enhance the compound’s binding affinity and selectivity. The thiophene ring may contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate: This compound is unique due to the presence of the tetrafluorophenoxy group, which distinguishes it from other pyrazole-thiophene derivatives.
Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-trifluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate: Similar structure but with one less fluorine atom, potentially altering its chemical and biological properties.
Methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrachlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate: Chlorine atoms instead of fluorine, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the tetrafluorophenoxy group in methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate imparts unique electronic properties and enhances its binding affinity to specific molecular targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
